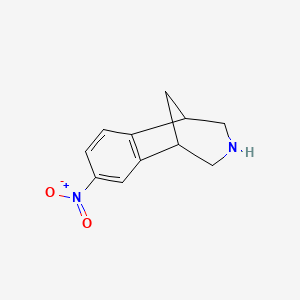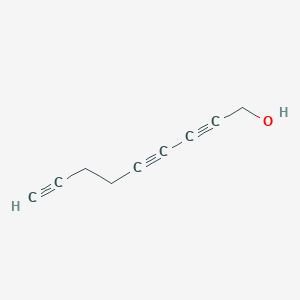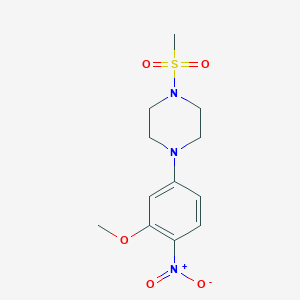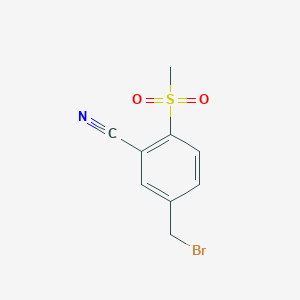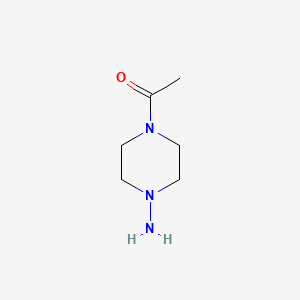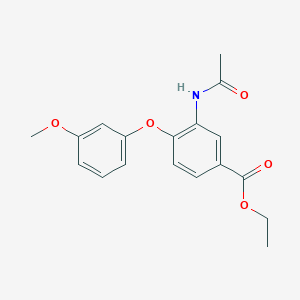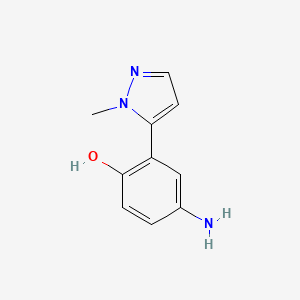![molecular formula C13H19N3O5 B8465537 tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate](/img/structure/B8465537.png)
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxylate group.
Preparation Methods
The synthesis of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with a butanoyl chloride derivative that contains the pyrrole ring. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate involves its interaction with specific molecular targets. The pyrrole ring and hydrazinecarboxylate group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate can be compared with similar compounds such as:
tert-Butyl 2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)hydrazinecarboxylate: This compound has a similar structure but with a propanoyl group instead of a butanoyl group.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a benzoic acid group instead of the hydrazinecarboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19N3O5 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(20)15-14-9(17)5-4-8-16-10(18)6-7-11(16)19/h6-7H,4-5,8H2,1-3H3,(H,14,17)(H,15,20) |
InChI Key |
LOHHUODDTGKTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

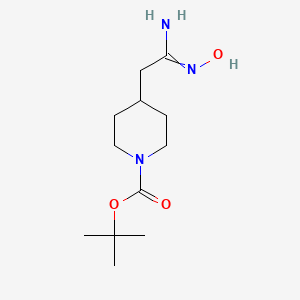
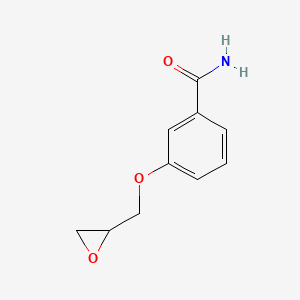
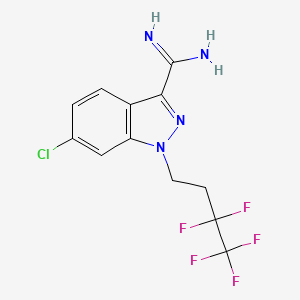
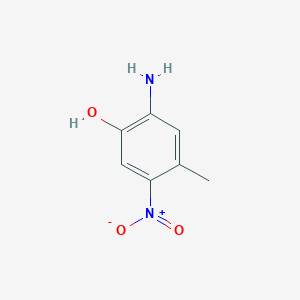
![4-[(2-hydroxyethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8465497.png)
![7-(2-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465503.png)
